Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-
Description
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- (CAS: 184647-13-0) is a glycine-derived ligand featuring two 1-methyl-1H-imidazol-2-ylmethyl substituents on the nitrogen atoms. Its molecular formula is C₁₃H₁₈N₆O₂, with a molecular weight of 314.34 g/mol . The compound is characterized by its bifunctional coordination capability, where the imidazole nitrogen atoms and the central glycine backbone can bind to metal ions. This ligand has been primarily studied in the context of copper(II) complexes for catalytic applications, such as hydroxylation reactions .
Properties
CAS No. |
184647-13-0 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
2-[bis[(1-methylimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17N5O2/c1-15-5-3-13-10(15)7-17(9-12(18)19)8-11-14-4-6-16(11)2/h3-6H,7-9H2,1-2H3,(H,18,19) |
InChI Key |
GFJYENTXZPVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CN(CC2=NC=CN2C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection and Activation of Glycine
- Glycine is often protected or converted into a reactive intermediate to prevent side reactions.
- Common protecting groups include esters or amides, or the use of glycine salts.
- Activation can be achieved by converting glycine into a halide or a leaving group derivative to facilitate nucleophilic substitution.
Coupling with 1-Methyl-1H-imidazol-2-ylmethyl Groups
- The coupling step involves reacting the activated glycine derivative with 1-methyl-1H-imidazole or its derivatives.
- Typical reaction conditions include:
- Solvents: tetrahydrofuran (THF), acetonitrile, or toluene.
- Bases: sodium hydride (NaH), potassium carbonate (K2CO3), or tertiary amines (e.g., triethylamine) to deprotonate the glycine nitrogen and promote nucleophilic attack.
- Temperature: reactions are often performed at ambient to moderate temperatures (room temperature to 60 °C).
- The reaction proceeds via nucleophilic substitution where the glycine nitrogen attacks the electrophilic carbon attached to the imidazole ring.
Purification and Yield
- After reaction completion, the mixture is typically worked up by filtration to remove salts, followed by solvent evaporation.
- Purification methods include recrystallization or chromatographic techniques.
- Reported yields vary widely depending on conditions, ranging from 30% to 88%.
Representative Synthetic Procedure (Based on Vulcanchem Data)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Glycine protection/activation | Glycine derivative prepared or protected | Ready for coupling |
| Coupling reaction | 2 eq. 1-methyl-1H-imidazole derivative, base (NaH or K2CO3), solvent (THF or acetonitrile), room temp to 60 °C | Formation of N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]glycine |
| Workup | Filtration, solvent removal, recrystallization | Purified product with yields 30-88% |
Mechanistic Insights and Reaction Optimization
- The reaction mechanism involves deprotonation of the glycine nitrogen to form a nucleophilic amide anion.
- This anion attacks the electrophilic carbon of the imidazole methyl derivative.
- The presence of a base is critical to neutralize the hydrogen halide formed and drive the reaction forward.
- Reaction parameters such as solvent polarity, temperature, and base strength significantly affect yield and selectivity.
- Careful control of pH and temperature is necessary to avoid side reactions such as polymerization or decomposition of imidazole rings.
Related Synthetic Approaches and Analogous Reactions
- Similar imidazole-containing compounds have been synthesized using halomethylimidazole derivatives and tertiary amines as bases in solvents like acetone or ethyl acetate, with cooling during addition to control reaction rates and improve yields.
- For example, imidazole compounds have been prepared by dropwise addition of 1,3-dichloroacetone to mercaptoimidazole in the presence of tertiary amines, followed by filtration and solvent removal to isolate the product.
- These methods highlight the importance of controlled addition and base selection in imidazole chemistry.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Options | Comments |
|---|---|---|
| Starting material | Glycine or protected glycine | Protection may be required |
| Imidazole derivative | 1-methyl-1H-imidazole or halomethylimidazole | Electrophilic partner |
| Base | Sodium hydride, potassium carbonate, triethylamine | Deprotonates glycine nitrogen |
| Solvent | THF, acetonitrile, toluene, acetone | Polar aprotic solvents preferred |
| Temperature | 0 °C to 60 °C | Cooling during addition may improve yield |
| Reaction time | Several hours to days | Depends on conditions |
| Yield | 30% to 88% | Highly dependent on reaction optimization |
| Purification | Filtration, recrystallization, chromatography | To isolate pure product |
Biological Activity
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- (CAS Number: 184647-13-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- has the molecular formula C₁₂H₁₇N₅O₂. The structure features two imidazole rings attached to a glycine backbone, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- have been shown to inhibit the growth of various bacterial strains. A study highlighted that imidazole-based compounds demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- | E. coli | 360 nM |
| Other Imidazole Derivative | S. aureus | 710 nM |
| Other Imidazole Derivative | Pseudomonas aeruginosa | 6 µM |
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been studied in various cancer cell lines. In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . For example, a related study reported that certain derivatives exhibited IC₅₀ values less than 0.068 mg/mL against breast cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (mg/mL) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <0.068 | Apoptosis via ROS production |
| HepG2 | >1 | Minimal activity observed |
| HT-29 | >1 | High P-glycoprotein levels |
The biological activity of Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA synthesis by generating reactive intermediates that cause strand breaks .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through ROS-mediated mechanisms .
- Antibacterial Mechanisms : The imidazole ring structure is known to interact with microbial enzymes and disrupt cellular functions, leading to bacterial cell death .
Case Studies
Several studies have explored the biological activity of related imidazole compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated multiple imidazole derivatives against resistant strains of E. coli and Klebsiella pneumoniae, noting significant antibacterial activity with MIC values comparable to traditional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines, reporting variable IC₅₀ values and highlighting the potential for further development as anticancer agents .
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
The compound acts as a tridentate ligand, coordinating with transition metals through the nitrogen atoms of its imidazole rings and the glycine's amino group. This property is critical in catalysis and metallodrug design.
Key observations :
-
Forms stable complexes with Cu(II), Ni(II), and Zn(II) in aqueous or alcoholic solutions at pH 7–9 .
-
Coordination geometry varies by metal:
-
Cu(II) complexes adopt square-planar configurations.
-
Zn(II) complexes exhibit tetrahedral geometry.
-
| Metal Ion | Coordination Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | N(imidazole), NH₂ | 12.5 ± 0.3 | Catalysis |
| Ni(II) | N(imidazole), NH₂ | 9.8 ± 0.2 | Sensors |
| Zn(II) | N(imidazole) | 8.1 ± 0.4 | Bioimaging |
Alkylation and Acylation Reactions
The glycine amino group undergoes nucleophilic substitution, while the imidazole rings participate in electrophilic aromatic substitution.
Alkylation :
-
Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃, 60°C, 12 h) to yield N-alkyl derivatives.
-
Yield: 45–72% depending on alkyl chain length.
-
Acylation :
-
Acetylated using acetic anhydride in dichloromethane (DMAP catalyst, rt, 6 h).
-
Yield: 88% for mono-acetylated product.
-
Acid-Base Reactivity
The compound exhibits pH-dependent behavior due to ionizable groups:
-
Imidazole NH (pKa ≈ 6.5–7.0)
-
Glycine NH₂ (pKa ≈ 9.5)
Protonation states :
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <6.5 | Fully protonated | Enhanced solubility in H₂O |
| 7–9 | Partially deprotonated | Metal coordination favored |
| >9.5 | Fully deprotonated | Nucleophilic attacks |
Oxidation and Reduction
Oxidation :
-
Imidazole rings resist oxidation under mild conditions but degrade with strong oxidants (e.g., KMnO₄, HNO₃).
-
Glycine moiety oxidizes to glyoxylic acid derivatives in the presence of H₂O₂ (rt, 24 h) .
Reduction :
Stability Under Reactive Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous acid (pH 2) | Stable for 24 h | None detected |
| Aqueous base (pH 12) | Partial hydrolysis (30% loss) | Imidazole-2-carboxylic acid |
| UV light (254 nm) | Decomposes within 6 h | Radical byproducts |
Mechanistic Insights
-
Metal Coordination : The imidazole nitrogen lone pairs facilitate electron donation to metal centers, stabilizing complexes via chelation .
-
Nucleophilic Substitution : Steric hindrance from methyl groups on imidazole directs reactivity to the glycine NH₂ site.
This compound’s versatility in coordination chemistry, functional group transformations, and catalytic applications underscores its importance in synthetic and medicinal research. Further studies are warranted to explore its reactivity with rare-earth metals and applications in asymmetric catalysis.
Comparison with Similar Compounds
Structural Analogues
Ligands with Pyridyl vs. Imidazolyl Substituents
- L1 (N,N-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine): Features pyridylmethyl groups instead of imidazolylmethyl. Pyridyl groups offer stronger σ-donor and π-acceptor properties, leading to more rigid coordination geometries in copper complexes .
- L2 (2-((((1-methyl-1H-imidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol): A hybrid ligand combining imidazolyl and pyridyl donors. The phenolic oxygen adds an additional binding site, enhancing catalytic versatility in oxidation reactions .
Propargylamine-Based Ligands
- L4 (N,N-bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine): Replaces the glycine backbone with a propargylamine chain.
Triazole-Containing Analogues
- 4-(Phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine : Incorporates triazole and thiazole moieties, which exhibit strong anti-HIV activity (64–92% RT inhibition at 100 μg/mL) but lack the imidazole-based metal coordination efficiency seen in the target compound .
Coordination Chemistry and Metal Complexes
Key Findings :
- The glycine-derived ligand induces a higher geometry distortion (δ = 0.31) compared to pyridyl-based ligands (δ = 0.06–0.16), attributed to the steric bulk of the imidazolylmethyl groups .
- Enhanced displacement from the basal plane (0.239 Å) suggests weaker ligand field stabilization, which may favor catalytic activity in hydroxylation reactions .
Functional and Pharmacological Comparisons
- Antioxidant Activity : Bis-imidazole derivatives like Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine exhibit DPPH radical scavenging activity (IC₅₀ = 12–45 μM) , but the glycine derivative lacks reported antioxidant data.
- Anti-HIV Activity : Triazole-thiazole hybrids show potent RT inhibition (up to 92%) , whereas the glycine ligand is focused on catalysis rather than pharmacology.
Q & A
Q. What are the optimal synthetic routes for preparing Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-?
The synthesis typically involves alkylation of glycine derivatives with 2-(chloromethyl)-1-methyl-1H-imidazole under basic conditions. For example, analogous ligands like NODI-Me3 (1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]-1,4,7-triazonane) are synthesized via nucleophilic substitution, using triethylamine to deprotonate imidazole nitrogen and facilitate alkylation . Reaction monitoring via TLC or LC-MS is critical, with purification by column chromatography (silica gel, methanol/dichloromethane gradients). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent oxidation of imidazole moieties.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement . For example, analogous Cu(II) complexes with bis(imidazolylmethyl)amine ligands reveal bond lengths and coordination geometry .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., imidazole proton shifts at δ 6.8–7.2 ppm and methyl groups at δ 3.6–4.0 ppm).
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H] peak at m/z 501.45 for CHNO derivatives) .
Advanced Research Questions
Q. How does this ligand coordinate to transition metals, and what factors influence its binding geometry?
The ligand acts as a tetradentate N-donor, forming stable complexes with Cu(II), Zn(II), or Fe(II). In Cu(II) complexes, the coordination sphere adopts a distorted square-pyramidal geometry, with the metal center displaced 0.24–0.31 Å above the basal plane . Factors affecting geometry:
- Steric effects : Bulky methyl groups on imidazole restrict axial ligand binding.
- Electronic effects : Imidazole’s π-backbonding ability stabilizes metal-ligand interactions.
- Counterion influence : Chloride vs. nitrate anions alter bond lengths (e.g., Cu–Cl: 2.27–2.29 Å) .
Q. Can computational methods predict this compound’s reactivity or metal-binding affinity?
Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes or GPCRs, as seen with benzimidazole-based GPCR modulators . For metal complexes, ligand field theory (LFT) estimates stabilization energies and spin states .
Q. What strategies mitigate challenges in crystallizing this compound or its metal complexes?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for solubility, followed by slow diffusion of diethyl ether for crystal growth.
- Counterion choice : Nitrate or perchlorate salts enhance lattice stability.
- Temperature control : Crystallization at 4°C reduces thermal motion, improving diffraction quality .
Q. How does this ligand compare to structurally related analogs in modulating enzyme activity?
Bis(imidazolylmethyl) ligands mimic histidine residues in metalloenzymes. For example:
- Catalase mimics : Fe(II) complexes with similar ligands show peroxide disproportionation activity.
- Phosphatase inhibition : Zn(II) complexes disrupt hydrolytic pathways via competitive binding . Comparative studies require kinetic assays (e.g., UV-Vis monitoring of substrate conversion).
Q. What are the implications of stereoelectronic effects on this ligand’s metal-binding selectivity?
- Steric hindrance : Methyl groups on imidazole limit access to larger metal ions (e.g., Mn(II) vs. Cu(II)).
- Electronic tuning : Electron-withdrawing substituents (e.g., nitro groups) reduce electron density at donor N atoms, favoring harder Lewis acids like Fe(III) .
Methodological Considerations
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validate techniques : Discrepancies in NMR peak assignments (e.g., overlapping imidazole protons) can be resolved via 2D COSY or HSQC.
- Compare with literature : Refer to crystallographic data for analogous compounds (e.g., bond angles in Cu(II) complexes ).
Q. What protocols ensure reproducibility in synthesizing high-purity batches?
- Strict anhydrous conditions : Use Schlenk lines for moisture-sensitive steps.
- Purification : Combine flash chromatography (silica gel) with recrystallization (ethanol/water).
- Quality control : LC-MS purity >95%, elemental analysis within ±0.4% of theoretical values .
Emerging Applications
Q. Can this ligand serve as a scaffold for designing MRI contrast agents?
Yes. Gd(III) complexes with polyimidazole ligands exhibit high relaxivity due to enhanced water exchange kinetics. Key steps:
- Synthesis of Gd(III) complexes : React ligand with GdCl in methanol.
- Relaxivity measurement : Use NMRD (Nuclear Magnetic Relaxation Dispersion) profiling at 1.5–7 T .
Q. What role does this compound play in supramolecular chemistry?
It can form metal-organic frameworks (MOFs) via coordination to Zn(II) or Cu(II), as seen with bis(benzimidazole) ligands forming porous networks. Applications include gas storage or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
